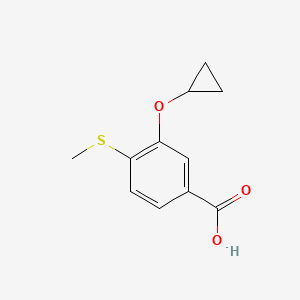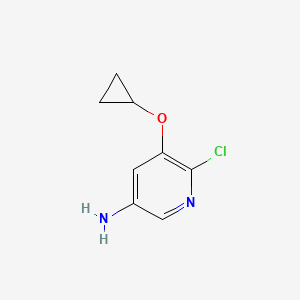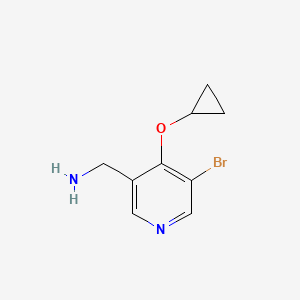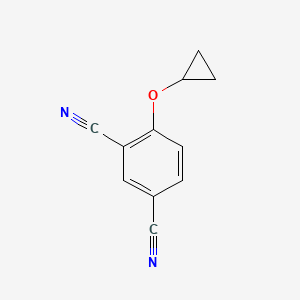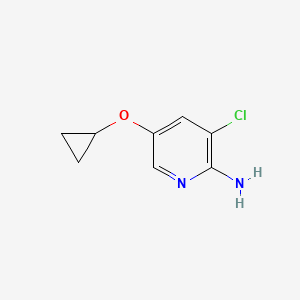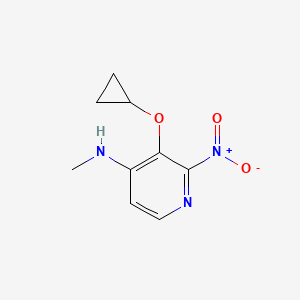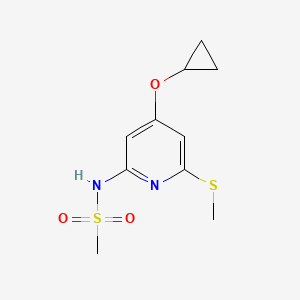![molecular formula C39H24Cl4N2 B14810056 4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14810056.png)
4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dichlorobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine typically involves a multi-step process. The initial step often includes the formation of the dichlorobenzylidene group through a condensation reaction between 2,3-dichlorobenzaldehyde and an amine. This intermediate is then reacted with 9H-fluorene derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on cellular pathways and its ability to modulate biological processes, aiming to develop new treatments for diseases.
Industry
In the industrial sector, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2,3-dichlorobenzylidene)amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- N’-(2,3-dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
Compared to similar compounds, (2,3-dichlorobenzylidene)[4-(9-{4-[(2,3-dichlorobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine stands out due to its complex structure, which includes multiple aromatic rings and dichlorobenzylidene groups. This complexity provides unique chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C39H24Cl4N2 |
|---|---|
Molecular Weight |
662.4 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[4-[9-[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]methanimine |
InChI |
InChI=1S/C39H24Cl4N2/c40-35-13-5-7-25(37(35)42)23-44-29-19-15-27(16-20-29)39(33-11-3-1-9-31(33)32-10-2-4-12-34(32)39)28-17-21-30(22-18-28)45-24-26-8-6-14-36(41)38(26)43/h1-24H |
InChI Key |
BJTVATKDOGUEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC=C5)Cl)Cl)C6=CC=C(C=C6)N=CC7=C(C(=CC=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B14809978.png)
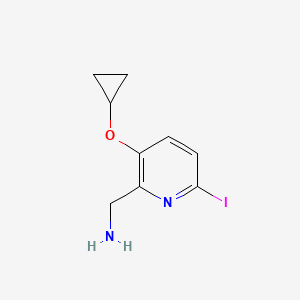
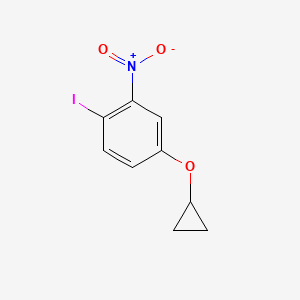
![tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate](/img/structure/B14809997.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14809999.png)
